molecular formula C9H9NO2S B1318904 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid CAS No. 226259-31-0

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Cat. No. B1318904
CAS RN: 226259-31-0
M. Wt: 195.24 g/mol
InChI Key: JRFXEJOUIZOYPH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid , also known by its IUPAC name 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid , is a chemical compound with the molecular formula C9H7NO3S . It falls within the class of benzothiazine derivatives and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves several steps. One notable enantioselective synthesis route yields methyl 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide . Researchers have evaluated whether this intermediate can serve as a building block for preparing 2-substituted benzothiazine-3-carboxylic acids with high enantiomeric purity .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid consists of a benzothiazine ring system with a carboxylic acid group at position 6. The presence of the carbonyl group (3-oxo) contributes to its reactivity and biological activity .


Physical And Chemical Properties Analysis

Scientific Research Applications

Antibacterial Properties

3,4-dihydro-2H-1,4-benzothiazine: derivatives have been synthesized and found to exhibit significant antibacterial activities . These compounds have been tested against various microorganisms and have shown convincing results . The antibacterial properties make these derivatives valuable in the development of new pharmaceuticals aimed at treating bacterial infections.

Anti-Inflammatory and Analgesic Applications

These derivatives are potent anti-inflammatory and analgesic compounds. Their ability to reduce inflammation and alleviate pain makes them candidates for the development of new anti-inflammatory drugs and painkillers .

Antimicrobial and Antiviral Uses

The antimicrobial and antiviral activities of these compounds are noteworthy. They can be used in the research and development of treatments for microbial and viral infections, contributing to the field of infectious diseases .

Agricultural Applications

In agriculture, benzothiazine derivatives serve as herbicidal and fungicidal agents. Their application in this field could lead to the creation of new products that help protect crops from weeds and fungal diseases .

Anticarcinogenic Potential

The anticarcinogenic properties of these derivatives suggest their use in cancer research. They could be part of studies aimed at finding new ways to prevent or treat various forms of cancer .

Antiarrhythmic and Hypertensive Effects

Some fluorinated derivatives of 3,4-dihydro-2H-1,4-benzothiazine have shown promising results in the treatment of arrhythmias and hypertension . These findings could lead to new therapies for cardiovascular diseases .

Organic Synthesis and Pharmaceuticals

As an important raw material and intermediate, 3,4-dihydro-2H-1,4-benzothiazine is used in organic synthesis. Its role in the synthesis of various pharmaceuticals is crucial, as it can lead to the development of a wide range of medicinal products .

Agrochemicals and Dyestuff Industry

This compound is also utilized in the agrochemicals and dyestuff industries. It serves as an intermediate in the synthesis of agrochemicals and dyes, highlighting its versatility and importance in industrial applications .

Safety and Hazards

  • MSDS : Detailed safety information is available in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFXEJOUIZOYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591018
Record name 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

CAS RN

226259-31-0
Record name 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226259-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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